molecular formula C19H14N2O5S2 B2587038 N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797612-81-7

N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2587038
CAS No.: 1797612-81-7
M. Wt: 414.45
InChI Key: ILBXNOFCRNMGJF-UHFFFAOYSA-N
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Description

N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex synthetic molecule designed for advanced chemical and pharmacological research. The compound features a 1,3-benzodioxole moiety, a structural element found in various biologically active compounds and frequently investigated for its interactions within biological systems . This core is linked to a diamide framework, terminating in a thiophene-based carbonyl unit. The presence of multiple hydrogen bond donors and acceptors, along with aromatic systems, suggests potential for specific target engagement . As a research chemical, it serves as a valuable scaffold for exploring structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor modulators. Its complex structure makes it a candidate for use in high-throughput screening assays to identify new lead compounds in drug discovery initiatives. Researchers can utilize this compound to study synthetic methodology for assembling complex heterocyclic systems or as a building block in medicinal chemistry programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c22-17(15-2-1-7-27-15)16-6-4-12(28-16)9-20-18(23)19(24)21-11-3-5-13-14(8-11)26-10-25-13/h1-8H,9-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBXNOFCRNMGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s architecture is compared to three analogs from the evidence (Table 1):

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Synthesis Method Key Properties/Findings Reference
Target Compound Benzodioxol, thiophene-thiophenecarbonyl, ethanediamide ~600 (estimated) Likely HATU-mediated amidation or coupling High polarity, dual amide H-bond donors, aromatic stacking potential -
N-(5-([1,1'-Biphenyl]-4-carbonyl)thiazol-2-yl) derivative () Benzodioxol, thiazole, biphenyl, cyclopropane-carboxamide 591.14 HATU/DIPEA-mediated amidation, HPLC Purity >95%, confirmed by NMR/HRMS; rigid cyclopropane linker
5-(6-Hydroxyhex-1-yn-1-yl)thiophene-2-carboxamide () Thiophene carboxamide, hydroxyhexynyl ~295 (estimated) Sonogashira coupling (PdCl₂(PPh₃)₂, CuI) Alkyne spacer enhances solubility; methoxy-methyl group reduces H-bonding
Hexafluoropentenylidene-bis(benzodioxol)amine () Benzodioxol, CF₃ groups, fluorinated pentenylidene ~450 (estimated) Homologation (CH₂I₂, MeLi-LiBr) High lipophilicity due to CF₃; limited H-bonding capacity

Physicochemical Properties

  • Hydrogen Bonding: The target’s ethanediamide linker provides two amide groups, enabling stronger intermolecular H-bonding compared to single amides (e.g., ) or non-amide analogs (). This may enhance crystallinity but reduce solubility in non-polar solvents .
  • Aromatic Interactions : The dual thiophene system in the target compound likely promotes π-π stacking, similar to the biphenyl-thiazole system in .
  • Lipophilicity : Fluorinated analogs () exhibit higher logP values than the target compound due to CF₃ groups, which could impact membrane permeability in biological systems .

Crystallographic and Computational Analysis

  • Tools like SHELXL () and WinGX/ORTEP () are critical for resolving crystal structures. The target compound’s H-bonding network could be analyzed using graph-set notation (), revealing motifs like $ R_2^2(8) $ for amide dimers .
  • Compared to the thiazole derivative (), the target’s ethanediamide linker may result in distinct crystal packing due to conformational flexibility.

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